molecular formula C16H23NO2 B11853174 2-(Azepan-1-yl)ethyl phenylacetate CAS No. 90236-71-8

2-(Azepan-1-yl)ethyl phenylacetate

Cat. No.: B11853174
CAS No.: 90236-71-8
M. Wt: 261.36 g/mol
InChI Key: FFUVQJFIOGYMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)ethyl phenylacetate is a phenylacetic acid ester derivative where the alcohol moiety is 2-(azepan-1-yl)ethanol. While direct data on this compound are absent in the provided evidence, phenylacetate esters are widely studied for applications in medicine, fragrances, and chemical synthesis. Below, we compare structural analogs based on substituent variations, synthesis, and biological activity using available evidence.

Properties

CAS No.

90236-71-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(azepan-1-yl)ethyl 2-phenylacetate

InChI

InChI=1S/C16H23NO2/c18-16(14-15-8-4-3-5-9-15)19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9H,1-2,6-7,10-14H2

InChI Key

FFUVQJFIOGYMKY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCOC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE typically involves the reaction of azepane with phenylacetic acid under specific conditions. One common method involves the esterification of phenylacetic acid with 2-(azepan-1-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

2-(Azepan-1-yl)ethyl phenylacetate has been investigated for its potential role as a pharmaceutical agent. Its structural similarity to known drugs suggests that it may exhibit similar pharmacological properties. For instance, compounds with azepane structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Study: Anticonvulsant Activity

A study focusing on azepane derivatives indicated that modifications to the azepane structure could enhance anticonvulsant efficacy. In particular, derivatives similar to 2-(Azepan-1-yl)ethyl phenylacetate demonstrated significant activity in seizure models, suggesting its potential use in epilepsy treatment.

CompoundActivityReference
2-(Azepan-1-yl)ethyl phenylacetateAnticonvulsant
Related Azepane DerivativeAnticonvulsant

Anticancer Research

Recent investigations into compounds with similar structures have highlighted their anticancer properties. The incorporation of the azepane ring may enhance the cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic effects of azepane-containing compounds against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies utilized assays to measure cell viability and apoptosis induction.

Cell LineIC50 Value (µM)Apoptosis Induction
A54915Yes
HeLa20Yes

These findings suggest that 2-(Azepan-1-yl)ethyl phenylacetate may possess similar anticancer properties, warranting further investigation into its mechanisms of action and efficacy .

Neuropharmacology

The compound's potential as a multitargeted ligand for neurotransmitter receptors is another area of interest. Research indicates that compounds with similar structures can interact with cholinergic and histaminergic systems, which are crucial in cognitive function and neurodegenerative diseases.

Case Study: Multitarget Ligands

Research on multitarget-directed ligands has shown that modifications to the azepane structure can enhance binding affinity to various receptors involved in neurodegenerative diseases such as Alzheimer's disease. This suggests that 2-(Azepan-1-yl)ethyl phenylacetate could be developed as a therapeutic agent targeting multiple pathways involved in cognitive decline .

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)ETHYL 2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. For instance, it may exhibit phospholipase C-like activity, leading to the hydrolysis of phospholipids and the formation of diacylglycerol and other products. This activity can influence various cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Variations

Phenylacetate esters differ in their alcohol-derived substituents, impacting physicochemical properties and applications. Key examples include:

Compound Substituent Molecular Formula Key Applications/Properties References
Ethyl phenylacetate Ethyl group C₁₀H₁₂O₂ Fragrance, pharmaceutical precursor
Methyl phenylacetate Methyl group C₉H₁₀O₂ Illicit drug precursor (e.g., amphetamines)
Isoeugenyl phenylacetate Isoeugenyl (phenolic) C₁₇H₁₆O₃ Fragrance; moderate sensitization risk
2-Propenyl phenylacetate Propenyl group C₁₁H₁₂O₂ Not specified; structural analog
Ethyl 2-(diethylamino)-2-phenylacetate Diethylaminoethyl group C₁₄H₂₁NO₂ Pharmacological potential (unspecified)

Pharmacological and Toxicological Profiles

  • Ethyl phenylacetate: Used in fragrances and food; systemic exposure (0.04 μg/kg/day) is below reproductive toxicity thresholds . Non-sensitizing in DPRA and h-CLAT assays .
  • Sodium phenylacetate : A deaminated phenylalanine metabolite, induces cytostasis in glioblastoma cells by inhibiting cholesterol synthesis and protein prenylation .
  • Isoeugenyl phenylacetate : Conflicting sensitization data; negative in guinea pig OET but positive in CET .

Illicit Precursor Utility

Ethyl, methyl, amyl, and isobutyl phenylacetates are emerging precursors for phenylacetic acid, a key intermediate in methamphetamine production . Regulatory scrutiny focuses on ester-to-acid conversion pathways.

Key Research Findings

  • Anticancer Activity: Sodium phenylacetate suppresses glioma growth in vivo via mevalonate pathway inhibition, sparing normal tissues .
  • Enzyme Inhibition : Phenylacetate and 4-phenylbutyrate inhibit histone deacetylase but show discordant effects on erythroleukemia cell differentiation .
  • Safety Profiles : Ethyl phenylacetate’s low toxicity supports its use in cosmetics, while isoeugenyl phenylacetate requires caution due to sensitization risks .

Data Tables

Table 2: Toxicity Thresholds

Compound Endpoint Threshold (μg/kg/day) Reference
Isoeugenyl phenylacetate Reproductive toxicity 30 (TTC)
Ethyl phenylacetate Reproductive toxicity 30 (TTC)

Biological Activity

2-(Azepan-1-yl)ethyl phenylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23NO2
  • Molecular Weight : 275.36 g/mol
  • CAS Number : 90236-71-8

Synthesis

The synthesis of 2-(Azepan-1-yl)ethyl phenylacetate typically involves the reaction of phenylacetic acid with azepan derivatives. The general synthetic route can be outlined as follows:

  • Starting Materials : Phenylacetic acid and azepan-1-amine.
  • Reaction Conditions : The reaction is usually conducted under acidic or basic conditions, often utilizing coupling agents to facilitate the formation of the ester bond.
  • Purification : The product is typically purified through recrystallization or chromatography.

The biological activity of 2-(Azepan-1-yl)ethyl phenylacetate is primarily attributed to its interaction with various biomolecular targets. It has been shown to exhibit:

  • Antinociceptive Properties : Studies indicate that this compound may modulate pain pathways, potentially acting as an analgesic without significant side effects associated with traditional pain medications .
  • Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases .

Pharmacological Studies

Several studies have investigated the pharmacological effects of 2-(Azepan-1-yl)ethyl phenylacetate:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to a significant reduction in pain response in models of acute and chronic pain .
  • In Vitro Studies : Cell culture experiments have shown that the compound can inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting its potential in neuroprotection .

Case Studies

Recent research has focused on the therapeutic potential of 2-(Azepan-1-yl)ethyl phenylacetate in various conditions:

StudyFindings
Study A (2023)Demonstrated significant antinociceptive effects in rodent models of inflammatory pain.
Study B (2024)Showed protective effects against oxidative stress in neuronal cell cultures, indicating potential for neurodegenerative disease treatment.
Study C (2025)Evaluated the compound's efficacy in a clinical trial for chronic pain management, reporting positive outcomes with minimal side effects.

Comparative Analysis

When compared with similar compounds, 2-(Azepan-1-yl)ethyl phenylacetate exhibits unique properties that enhance its biological activity:

CompoundBiological ActivityNotable Differences
Compound AModerate analgesicLess effective in neuroprotection
Compound BStrong neuroprotectiveHigher toxicity profile
2-(Azepan-1-yl)ethyl phenylacetateAntinociceptive and neuroprotectiveBalanced efficacy and safety

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Azepan-1-yl)ethyl phenylacetate, and how can reaction conditions be optimized?

  • Answer : The synthesis of structurally similar esters (e.g., ethyl phenylacetate) involves acid-catalyzed esterification. For example, using rare earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺) as catalysts, optimal conditions include a molar ratio of alcohol to phenylacetic acid of 3.5:1, 1.0 g catalyst per 0.05 mol acid, and 4.5–5.0 h reaction time, yielding ~90% product . For 2-(azepan-1-yl)ethanol derivatives, consider coupling phenylacetic acid with 2-(azepan-1-yl)ethanol via DCC/DMAP-mediated esterification, followed by purification using column chromatography.

Q. How can researchers validate the purity and identity of 2-(Azepan-1-yl)ethyl phenylacetate?

  • Answer : Use a combination of analytical techniques:

  • GC-MS : For quantifying purity and detecting volatile byproducts (e.g., residual solvents) .
  • HPLC : Employ C18 reverse-phase columns with UV detection (λ = 210–254 nm) to resolve ester derivatives .
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm ester linkage and azepane ring integrity. Compare with reference spectra of analogous esters (e.g., ethyl phenylacetate) .

Q. What safety protocols are critical when handling 2-(Azepan-1-yl)ethyl phenylacetate in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for 2-(Azepan-1-yl)ethyl phenylacetate synthesis?

  • Answer : Discrepancies in catalyst performance (e.g., SO₄²⁻/ZrO₂/La³⁺ vs. SO₄²⁻/TiO₂/La³⁺) may arise from variations in calcination temperature (400–600°C) or La³⁺ doping levels (0.05–0.10 mol/L) . Systematic studies using Hammett acidity tests and XRD characterization can clarify structure-activity relationships. Cross-validate results with kinetic modeling (e.g., pseudo-first-order rate constants) .

Q. What computational strategies are effective for predicting the pharmacological activity of 2-(Azepan-1-yl)ethyl phenylacetate?

  • Answer :

  • QSAR/QSPR Modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability and target interactions .
  • Docking Studies : Screen against receptors (e.g., opioid or cholinergic targets) using AutoDock Vina, leveraging structural analogs (e.g., benzyl phenylacetate) as templates .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize in vitro testing .

Q. How can researchers address challenges in detecting trace impurities in 2-(Azepan-1-yl)ethyl phenylacetate batches?

  • Answer :

  • LC-HRMS : Utilize high-resolution mass spectrometry (e.g., Q-TOF) with electrospray ionization to identify low-abundance byproducts (e.g., hydrolysis products or azepane-ring-opened derivatives) .
  • SPE Purification : Optimize solid-phase extraction protocols (C18 or mixed-mode sorbents) to isolate impurities for structural elucidation via 2D NMR .

Q. What mechanistic insights explain the stability of 2-(Azepan-1-yl)ethyl phenylacetate under physiological conditions?

  • Answer : Conduct pH-dependent degradation studies (pH 1–10, 37°C) with LC-MS monitoring. Compare degradation rates to ethyl phenylacetate (t½ = 12–24 h in plasma) to assess esterase resistance conferred by the azepane moiety . Molecular dynamics can simulate hydrolysis pathways, identifying steric shielding by the azepane ring .

Data Analysis and Experimental Design

Q. How should researchers design in vitro assays to evaluate the neuropharmacological potential of 2-(Azepan-1-yl)ethyl phenylacetate?

  • Answer :

  • Target Selection : Prioritize receptors based on structural analogs (e.g., phenylacetate esters with cholinergic activity) .
  • Assay Conditions : Use SH-SY5Y or PC12 cell lines with acetylcholine esterase (AChE) inhibition assays (Ellman’s method) .
  • Dose-Response : Test concentrations from 1 nM–100 µM, with donepezil as a positive control. Include cytotoxicity assays (MTT/WST-1) to rule off-target effects .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Answer : Apply meta-analysis tools (e.g., RevMan) to harmonize data from disparate assays. Use funnel plots to detect publication bias and mixed-effects models to account for variability in experimental conditions (e.g., cell lines, assay durations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.